molecular formula C18H18N4O2 B2794395 N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 878733-82-5

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2794395
CAS No.: 878733-82-5
M. Wt: 322.368
InChI Key: XELMGLHYFHOFHI-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a 1,2,3-triazole core substituted at positions 1 and 5 with aryl groups and an amide linkage at position 2. The 1-(3-methylphenyl) group provides steric and electronic modulation, while the 5-methyl substituent enhances metabolic stability. Characterization typically employs $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, HRMS, and HPLC for purity validation .

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-4-8-15(10-12)22-13(2)17(20-21-22)18(23)19-14-7-5-9-16(11-14)24-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELMGLHYFHOFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multistep reactionsThis reaction involves the cycloaddition of an alkyne and an azide to form the triazole ring . The reaction conditions are generally mild, and the use of copper catalysts ensures high yields and selectivity. Industrial production methods may involve the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and scalable synthesis.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the triazole ring or the attached phenyl groups.

    Substitution: The methoxy and methyl groups on the phenyl rings can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has various scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity. The presence of methoxy and methyl groups can modulate the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Key Differences Biological Activity/Properties Reference
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(4-Methoxyphenyl), 5-cyclopropyl, 4-(4-chlorophenylamide) Cyclopropyl enhances lipophilicity; 4-methoxy vs. 3-methoxy alters electronic effects Anticancer activity via Wnt/β-catenin inhibition
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 1-(2-Fluorophenyl), 5-ethyl, 4-(quinolin-2-ylamide) Fluorine increases electronegativity; quinoline enhances π-π stacking Improved glucose/lipid metabolism in metabolic disorders
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(2-Methylphenyl), 5-amino, 4-(4-acetylphenylamide) Amino group introduces basicity; acetyl modifies solubility Not explicitly reported; likely targets kinase pathways
5-Methyl-1-(4-nitrophenyl)-N’-[(aryl)methylidene]-1H-1,2,3-triazole-4-carbohydrazones 1-(4-Nitrophenyl), 5-methyl, 4-hydrazone Nitro group enhances electron-withdrawing effects; hydrazone adds redox activity Cytotoxic and antioxidant activities
N-(3-Fluoro-4-(pyridin-4-yloxy)phenyl)-5-methyl-1-(2-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide (B21) 1-(2-Trifluoromethoxyphenyl), 5-methyl, 4-(3-fluoro-4-pyridinylamide) Trifluoromethoxy improves metabolic stability; pyridine enhances target affinity Kinase inhibition (e.g., c-Met)

Key Trends:

Substituent Position Sensitivity :

  • The 3-methoxyphenyl group in the target compound may confer distinct conformational preferences compared to 4-methoxyphenyl analogues. For example, in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide , the para-methoxy group induces a dihedral angle of 87.77° between the triazole and aryl rings, whereas ortho/meta substituents (e.g., 3-methylphenyl) could reduce steric strain .

Biological Activity :

  • Carboxamides with electron-withdrawing groups (e.g., 3o with 2-fluorophenyl) show enhanced metabolic stability and receptor binding compared to electron-donating groups like methoxy .
  • Hydrophobic substituents (e.g., cyclopropyl in ) improve membrane permeability but may reduce aqueous solubility.

Synthetic Yields :

  • Yields for triazole carboxamides range from 62–93% , depending on substituent complexity. For instance, N-(3-acetylphenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide was synthesized in 90% yield via EDCI/HOBt-mediated coupling , whereas sterically hindered derivatives (e.g., 3r in ) required rigorous purification.

Biological Activity

N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC18H20N4O2
Molecular Weight328.38 g/mol
LogP3.815
Polar Surface Area57.105 Ų

The structure features a triazole ring connected to phenyl groups, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction, a common method for creating triazole derivatives. This process allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar triazole structures have shown significant antiproliferative effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds exhibited IC50 values as low as 1.1 μM.
  • HCT-116 (Colon Cancer) : IC50 values around 2.6 μM were reported.
  • HepG2 (Liver Cancer) : Notable activity with IC50 values of approximately 1.4 μM.

These compounds often exert their effects through mechanisms such as thymidylate synthase inhibition and apoptosis induction via reactive oxygen species (ROS) generation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • E. coli : Minimum Inhibitory Concentration (MIC) values reported at 0.0063 μmol/mL indicate potent antibacterial activity.
  • Staphylococcus aureus : Similar inhibitory effects were observed, showcasing broad-spectrum antimicrobial potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and microbial survival.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives where this compound was included in a panel of compounds tested against various cancer cell lines. The results indicated that this compound exhibited comparable or superior activity relative to established chemotherapeutics like doxorubicin and 5-fluorouracil .

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